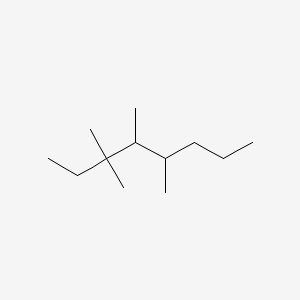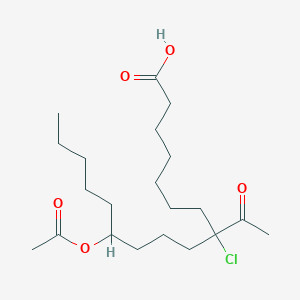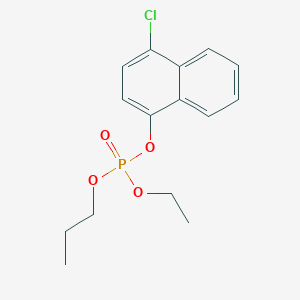
4-Chloronaphthalen-1-yl ethyl propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloronaphthalen-1-yl ethyl propyl phosphate is a chemical compound with a complex structure that includes a chlorinated naphthalene ring, an ethyl group, a propyl group, and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronaphthalen-1-yl ethyl propyl phosphate typically involves the reaction of 4-chloronaphthalene with ethyl and propyl phosphate esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities. Quality control measures, including analytical techniques like HPLC and NMR, are employed to monitor the purity and composition of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloronaphthalen-1-yl ethyl propyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different hydro derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, hydro derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloronaphthalen-1-yl ethyl propyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloronaphthalen-1-yl ethyl propyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloronaphthalen-1-yl methyl phosphate
- 4-Chloronaphthalen-1-yl ethyl methyl phosphate
- 4-Chloronaphthalen-1-yl propyl methyl phosphate
Uniqueness
4-Chloronaphthalen-1-yl ethyl propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61911-62-4 |
|---|---|
Molecular Formula |
C15H18ClO4P |
Molecular Weight |
328.73 g/mol |
IUPAC Name |
(4-chloronaphthalen-1-yl) ethyl propyl phosphate |
InChI |
InChI=1S/C15H18ClO4P/c1-3-11-19-21(17,18-4-2)20-15-10-9-14(16)12-7-5-6-8-13(12)15/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
XGWWIMNXBVIYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCC)OC1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



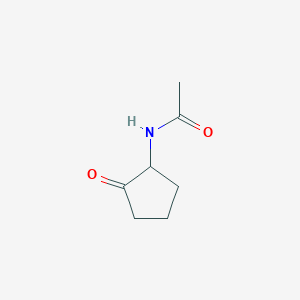
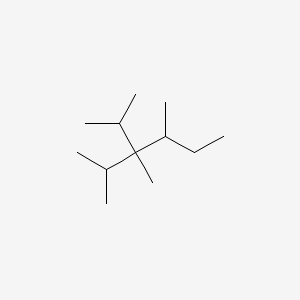
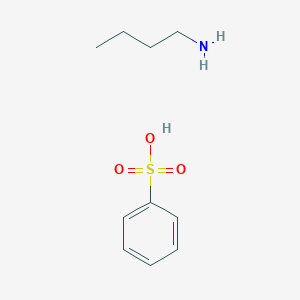
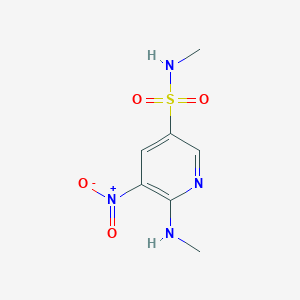
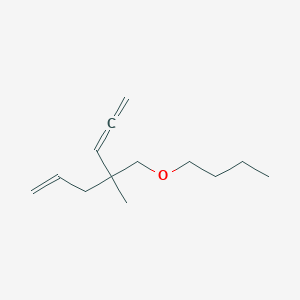

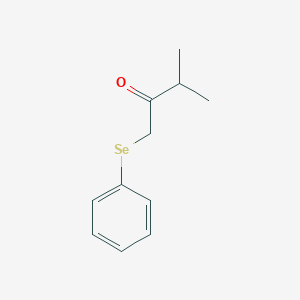
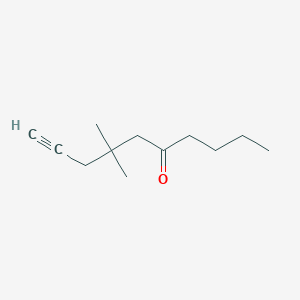
![1-Acetylbicyclo[3.1.0]hexan-2-one](/img/structure/B14541882.png)
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
![2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14541893.png)
